molecular formula C22H19ClO3 B1141217 Atovaquone-d5 CAS No. 1217612-80-0

Atovaquone-d5

Cat. No.: B1141217
CAS No.: 1217612-80-0
M. Wt: 371.872
InChI Key: BSJMWHQBCZFXBR-YNUDWXFUSA-N
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Description

Atovaquone-d5 is a deuterium-labeled derivative of Atovaquone, a hydroxynaphthoquinone compound. Atovaquone is primarily used as an antiprotozoal agent for the prevention and treatment of malaria, toxoplasmosis, and pneumocystis pneumonia. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies, due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atovaquone-d5 involves the incorporation of deuterium atoms into the Atovaquone molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common method involves the hydrogenation of Atovaquone in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and specialized reactors to ensure efficient and consistent incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Atovaquone-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound back to its hydroquinone form.

    Substitution: The aromatic rings in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Atovaquone-d5 is extensively used in scientific research due to its stability and traceability. Some key applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Atovaquone.

    Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Development: Used as a reference compound in the development of new antiprotozoal drugs.

    Biomedical Research: Investigated for its potential anticancer properties and its effects on mitochondrial function.

Comparison with Similar Compounds

Atovaquone-d5 is compared with other antiprotozoal agents such as:

    Proguanil: Often used in combination with Atovaquone for malaria treatment.

    Chloroquine: Another antimalarial drug with a different mechanism of action.

    Mefloquine: Used for malaria prophylaxis and treatment.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and traceability in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking of the compound is essential.

Similar Compounds

    Atovaquone: The non-deuterated parent compound.

    Proguanil: Often combined with Atovaquone for synergistic effects.

    Chloroquine: Another widely used antimalarial drug.

    Mefloquine: Known for its use in malaria prophylaxis.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWHQBCZFXBR-YNUDWXFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675642
Record name 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217612-80-0
Record name 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is the purity of Atovaquone-d5 crucial when used as an internal standard for Atovaquone quantification?

A: The presence of impurities in this compound, even in small amounts, can significantly impact the accuracy and reliability of Atovaquone quantification using LC/MS/MS. [] The research paper highlights that commercially available Atovaquone-d4 contained unexpected amounts of this compound to Atovaquone-d8. [] These isotopic impurities can interfere with the mass spectrometric detection of Atovaquone and its quantitive analysis if they are not accounted for. This interference can lead to inaccurate measurements of Atovaquone concentrations in biological samples.

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